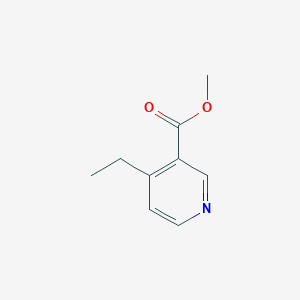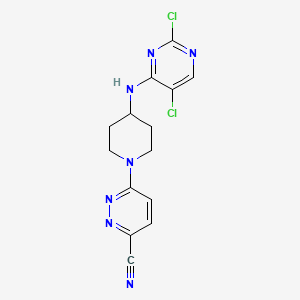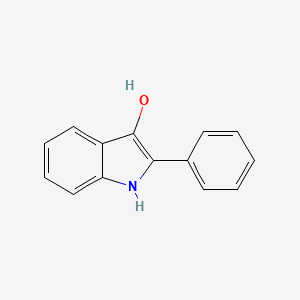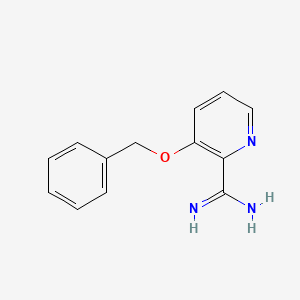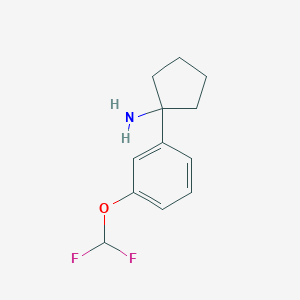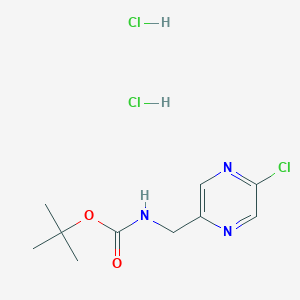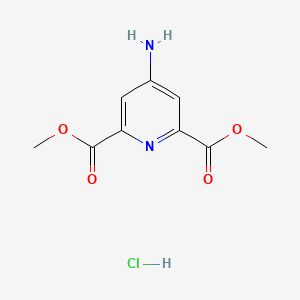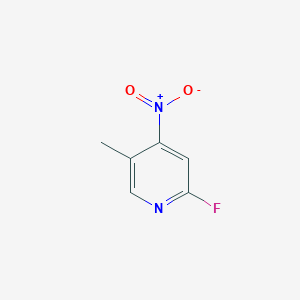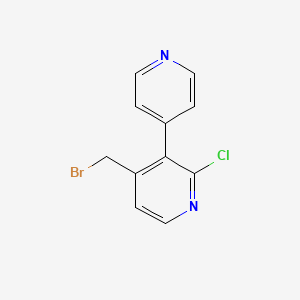
4-(Bromomethyl)-2-chloro-3,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-chloro-3,4’-bipyridine is a heterocyclic organic compound that features a bipyridine core with bromomethyl and chloro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-chloro-3,4’-bipyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 2-chloro-3,4’-bipyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2-chloro-3,4’-bipyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives.
Oxidation: Products include the corresponding aldehyde or carboxylic acid.
Reduction: The major product is the dechlorinated bipyridine.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-chloro-3,4’-bipyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential anti-cancer and anti-viral agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.
Chemical Biology: It can serve as a probe for studying biological systems, particularly in the context of enzyme inhibition and receptor binding studies.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-chloro-3,4’-bipyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of antihypertensive agents and photosensitizers.
3,4-Bis(bromomethyl)furazan: Utilized in the synthesis of biologically active substances and energetic compounds.
Uniqueness
4-(Bromomethyl)-2-chloro-3,4’-bipyridine is unique due to its bipyridine core, which imparts distinct electronic properties. The presence of both bromomethyl and chloro substituents allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Conclusion
4-(Bromomethyl)-2-chloro-3,4’-bipyridine is a valuable compound in organic chemistry with a wide range of applications. Its unique structure and reactivity make it a useful building block for the synthesis of complex molecules in medicinal chemistry, materials science, and chemical biology.
Propiedades
Fórmula molecular |
C11H8BrClN2 |
|---|---|
Peso molecular |
283.55 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-chloro-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c12-7-9-3-6-15-11(13)10(9)8-1-4-14-5-2-8/h1-6H,7H2 |
Clave InChI |
HLUQDJOJHSQXTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=C(C=CN=C2Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



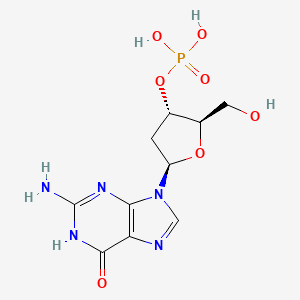
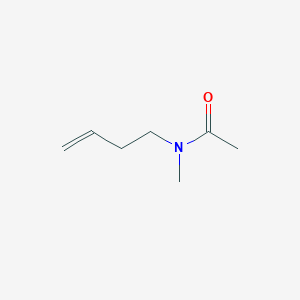
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)
